molecular formula C16H14FN3OS B6579669 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine CAS No. 1049372-21-5

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine

Cat. No. B6579669
CAS RN: 1049372-21-5
M. Wt: 315.4 g/mol
InChI Key: YBBKSWACWHIRQU-UHFFFAOYSA-N
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Description

“6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” is a compound with the CAS Number: 7025-29-8 . It has a molecular weight of 218.25 . The compound is part of the imidazo[2,1-b][1,3]thiazole derivatives, which are known for their broad range of pharmaceutical applications .


Synthesis Analysis

Imidazo[2,1-b][1,3]thiazole derivatives can be synthesized through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A series of these derivatives were synthesized and tested for their in vitro antiproliferative activities .


Molecular Structure Analysis

The Inchi Code for “6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” is 1S/C11H7FN2S/c12-9-3-1-8 (2-4-9)10-7-14-5-6-15-11 (14)13-10/h1-7H .

Scientific Research Applications

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine has been studied for its potential applications in scientific research. It has been found to have potential applications in the study of the biochemical and physiological effects of various agents, such as drugs, hormones, and toxins. It has also been studied for its potential use in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine has a number of advantages and limitations for lab experiments. It has been found to be a useful tool for studying the biochemical and physiological effects of various agents. Additionally, it has been found to be relatively stable and easy to handle in the lab. However, it has been found to be relatively expensive and may require specialized equipment for its synthesis.

Future Directions

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine has potential applications in the development of new drugs and therapies. It has been found to modulate the activity of various receptors, enzymes, and transporters, which could be useful for the development of new drugs and therapies. Additionally, it has been found to have neuroprotective, anti-inflammatory, and anti-oxidant effects, which could be useful for the development of new drugs and therapies. Additionally, it has potential applications in the study of the biochemical and physiological effects of various agents, such as drugs, hormones, and toxins. Finally, it has potential applications in the study of the pharmacokinetics and pharmacodynamics of various agents.

Synthesis Methods

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine can be synthesized through a two-step process involving the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by a reaction with pyrrolidine and a catalyst. The first step of the synthesis involves the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the reaction of the resulting product with pyrrolidine and a catalyst, such as pyridine, to form this compound.

Biochemical Analysis

Biochemical Properties

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antiproliferative activity against various cancer cell lines . It interacts with enzymes involved in cell proliferation and apoptosis, such as kinases and caspases. The nature of these interactions often involves the inhibition of kinase activity, leading to the suppression of cell growth and induction of programmed cell death.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by interfering with signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to the upregulation of pro-apoptotic genes and downregulation of survival genes. These changes result in reduced cell viability and increased apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, inhibiting their activity. For example, it can inhibit the activity of kinases by occupying the ATP-binding site, preventing phosphorylation events essential for cell survival and proliferation . This inhibition leads to a cascade of downstream effects, including the activation of apoptotic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term exposure to the compound can lead to cumulative effects on cell viability and function, with prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects are critical in determining the optimal dosage for therapeutic applications, balancing efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution pattern influences the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function. Understanding the subcellular localization helps elucidate the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c17-12-5-3-11(4-6-12)13-9-20-14(10-22-16(20)18-13)15(21)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBKSWACWHIRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.